BI-749327 -

BI-749327

Catalog Number: EVT-2677959
CAS Number:
Molecular Formula: C23H21F3N4O2
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-749327 is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel. [] TRPC6 is a non-selective cation channel that plays a role in various physiological processes, including smooth muscle contraction, cell proliferation, and neuronal excitability. BI-749327 has been widely used as a research tool to investigate the role of TRPC6 in various diseases and physiological processes.

Source and Classification

BI-749327 is classified as a small molecule inhibitor specifically targeting TRPC6 channels. It was developed by Boehringer Ingelheim and has shown promising results in preclinical studies and early-phase clinical trials. The compound's pharmacological profile indicates a high selectivity for TRPC6 over other related channels, making it a valuable candidate for further research and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-749327 involves multi-step organic synthesis techniques, which typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy.

The detailed synthetic pathway often involves optimizing reaction conditions (temperature, solvent, time) to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

BI-749327 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is C15_{15}H16_{16}ClN5_{5}O2_{2}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 355.83 g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools to understand its interaction with the TRPC6 channel.

The structural analysis reveals how specific moieties contribute to binding affinity and selectivity toward TRPC6.

Chemical Reactions Analysis

Reactions and Technical Details

BI-749327 undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Binding Interactions: The primary reaction of interest is the binding of BI-749327 to the TRPC6 channel, inhibiting calcium ion influx.
  2. Metabolism: In vivo studies indicate that BI-749327 is metabolized primarily in the liver, where cytochrome P450 enzymes may play a role in its biotransformation.
  3. Pharmacokinetics: The compound exhibits a half-life of approximately 8.5 to 13.5 hours, allowing for sustained therapeutic effects in animal models.

These reactions are pivotal in determining the drug's efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism of action of BI-749327 involves:

  1. Inhibition of TRPC6 Activity: By binding to TRPC6, BI-749327 prevents calcium entry into cells, which is crucial for signaling pathways associated with fibrosis and hypertrophy.
  2. Reduction of Pathological Signaling: This inhibition leads to decreased activation of nuclear factor of activated T cells (NFAT), which is involved in profibrotic gene expression.
  3. Therapeutic Outcomes: In preclinical models, treatment with BI-749327 has resulted in improved cardiac function and reduced fibrosis in both heart and kidney tissues.

Data from studies indicate that chronic inhibition of TRPC6 with BI-749327 leads to significant improvements in organ function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-749327 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stable under normal laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are essential for formulation development and ensuring bioavailability in therapeutic applications.

Applications

Scientific Uses

BI-749327 has several potential applications in scientific research:

  1. Cardiac Research: Used to study the role of TRPC6 in cardiac hypertrophy and fibrosis, providing insights into heart disease mechanisms.
  2. Renal Studies: Investigated for its effects on renal fibrosis, offering potential therapeutic avenues for chronic kidney disease.
  3. Clinical Trials: Currently being evaluated in clinical settings for various indications including acute severe COVID-19 and renal dysfunction, highlighting its versatility as a therapeutic agent.
TRPC6 Channelopathies and Pathophysiological Implications

TRPC6 Signaling in Fibrotic Disorders

Transient Receptor Potential Canonical 6 (TRPC6) channels function as non-selective cation channels predominantly permeable to calcium ions, activated by phospholipase C-coupled receptors and diacylglycerol. Their pathological overactivity drives fibrosis through dysregulated calcium influx, activating pro-fibrotic signaling cascades. BI-749327, a potent and selective TRPC6 antagonist (exhibiting half-maximal inhibitory concentration values of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively), demonstrates significant anti-fibrotic efficacy across organ systems. In pressure-overload cardiac models, BI-749327 administration (30 mg/kg/day) substantially attenuated left ventricular fibrosis, reduced cardiac mass-to-volume ratios, and suppressed expression of pro-fibrotic genes including collagen types I and III, connective tissue growth factor, and alpha-smooth muscle actin. This correlated with functional cardiac improvement [1] [10].

Parallel effects were observed in renal fibrosis. BI-749327 treatment produced a dose-dependent reduction in collagen deposition, fibroblast activation, and extracellular matrix accumulation in the unilateral ureteral obstruction model. Mechanistically, BI-749327 inhibited transforming growth factor-beta 1-induced calcium influx and downstream Smad2/3 phosphorylation in renal fibroblasts and podocytes. Furthermore, BI-749327 suppressed pathological immune cell infiltration into injured tissues, significantly reducing macrophage and neutrophil accumulation within fibrotic cardiac and renal lesions. This highlights its role in modulating the immune-fibrotic axis [1] [7].

Table 1: Anti-Fibrotic Efficacy of BI-749327 in Preclinical Models

Disease ModelDosing RegimenKey Fibrosis Parameters AffectedProposed Mechanism
Cardiac Pressure Overload30 mg/kg/day oral↓ Collagen I/III, ↓ CTGF, ↓ α-SMA, ↓ Interstitial fibrosis↓ TGF-β1 signaling, ↓ NFAT activation, ↓ Immune cell infiltration
Unilateral Ureteral Obstruction3-30 mg/kg oral↓ Tubulointerstitial fibrosis, ↓ Fibronectin, ↓ Hydroxyproline↓ DAG-induced Ca²⁺ influx, ↓ Smad2/3 phosphorylation
Duchenne Muscular DystrophyTherapeutic dosing↓ Myocardial fibrosis, ↓ TGF-β1 pathway activity↓ TRPC6-mediated Ca²⁺ overload, ↓ NF-κB/IL-6 signaling

TRPC6-Mediated Calcium Dynamics in Disease Progression

Sustained elevation of intracellular calcium mediated by hyperactive TRPC6 channels serves as a primary driver of cellular dysfunction and tissue damage. In cardiomyocytes, BI-749327 normalizes pathological calcium transients evoked by mechanical stress or neurohormonal stimuli (e.g., angiotensin II, endothelin-1). This normalization directly suppresses the calcium-dependent phosphatase calcineurin and its effector, Nuclear Factor of Activated T-cells. BI-749327 effectively blocked NFAT nuclear translocation and subsequent transcription of pro-hypertrophic (e.g., brain natriuretic peptide, beta-myosin heavy chain) and pro-fibrotic genes in isolated myocytes and in vivo models [1] [5].

Beyond NFAT, TRPC6-mediated calcium influx activates interconnected signaling networks. BI-749327 treatment in dystrophic cardiomyopathy models (dystrophin/utrophin-deficient mice) dramatically reduced systemic inflammation and cardiac immune cell infiltration. This was associated with decreased circulating pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin-6, interleukin-1 beta) and downregulated nuclear factor-kappa B activity. Transcriptomic analysis revealed that BI-749327 profoundly inhibited transforming growth factor-beta 1 signaling pathways and altered gene networks regulating fatty acid metabolism, suggesting a metabolic reprogramming effect secondary to calcium normalization [3] [5] [6].

In renal podocytes, gain-of-function TRPC6 mutations or acquired channel overactivity causes calcium-dependent disassembly of the actin cytoskeleton and apoptosis. BI-749327 demonstrated efficacy against both wild-type and mutant TRPC6 channels (P112Q, M132T, R175Q, R895C, R895L), suppressing pathological calcium influx and preserving cytoskeletal integrity in vitro. This positions it as a potential therapeutic for genetic and acquired podocytopathies [1] [7].

Table 2: TRPC6-Calcium Signaling Pathways Modulated by BI-749327

Calcium-Dependent PathwayCellular/Tissue ContextEffect of BI-749327Downstream Consequences
Calcineurin-NFATCardiomyocytes, Cardiac fibroblasts↓ NFAT nuclear translocation↓ Hypertrophy, ↓ Fibrogenesis, ↓ Proinflammatory gene expression
Reactive Oxygen Species ProductionNeutrophils, Podocytes↓ NADPH oxidase complex activation↓ Oxidative tissue damage, ↓ Inflammation
NF-κB ActivationImmune cells, Stressed myocardium↓ IκB phosphorylation, ↓ NF-κB nuclear translocation↓ Cytokine release (TNF-α, IL-6, IL-1β), ↓ Leukocyte infiltration
Cytoskeletal RearrangementPodocytes, NeutrophilsStabilization of actin architecture↓ Podocyte foot process effacement, ↓ Proteinuria, ↓ Neutrophil migration

Genetic and Acquired TRPC6 Dysregulation in Cardiac and Renal Pathologies

Dysregulation of TRPC6 occurs through inherited mutations or acquired overexpression/overactivity, contributing significantly to chronic cardiorenal pathologies. Autosomal dominant gain-of-function mutations in the TRPC6 gene (e.g., located in the ankyrin repeat domains or pore-forming regions) are a well-established cause of familial focal segmental glomerulosclerosis. These mutations enhance channel sensitivity to agonists (e.g., diacylglycerol), increase basal open probability, or promote excessive trafficking to the plasma membrane, leading to podocyte calcium overload, cytoskeletal collapse, proteinuria, and progressive glomerulosclerosis. BI-749327 effectively suppressed calcium influx and NFAT activation in HEK293T cells expressing multiple different human FSGS-associated TRPC6 mutants, demonstrating its potential utility in managing this genetic disorder [1] [2] [7].

Acquired TRPC6 overexpression is a hallmark of pathological stress responses. Pressure overload in the heart, obstructive injury in the kidney, and dystrophic stress in skeletal and cardiac muscle significantly upregulate TRPC6 expression. In Duchenne muscular dystrophy models characterized by membrane instability and aberrant mechanotransduction, TRPC6 becomes a critical mediator of pathological calcium entry. Genetic deletion of TRPC6 or pharmacological inhibition with BI-749327 in dystrophin-deficient mice (mdx/utrn-/-) yielded profound benefits: reduced myocardial fibrosis, improved skeletal muscle function, decreased kyphosis, attenuated systemic inflammation, and a remarkable 2-3 fold extension in median lifespan. This underscores TRPC6 as a central driver of dystrophic pathology amenable to pharmacological blockade [3] [5] [6].

Contrasting its efficacy in chronic fibrotic conditions, evidence suggests TRPC6 inhibition may not benefit all acute injuries. In acute ischemic kidney injury models, neither genetic Trpc6 deficiency nor pretreatment with BI-749327 or another selective antagonist (SH045) altered short-term outcomes. Serum creatinine, tubular injury scores, neutrophil infiltration, and inflammatory marker expression (interleukin-6, tumor necrosis factor-alpha, chemokine ligand 2) remained comparable to controls. This indicates that TRPC6's pathological role is more pronounced in chronic remodeling phases rather than the initial ischemic insult itself [9].

Immunohistochemical studies confirm TRPC6 protein is ubiquitously present in human lymphoid tissues (lymph nodes, spleen, tonsils, gut-associated lymphoid tissue, thymus), particularly within lymphocytes, high endothelial venules, and follicular epithelium. This widespread expression, coupled with its role in lymphocyte calcium signaling, migration (e.g., via chemokine-induced actin remodeling), and cytokine production, positions TRPC6 as a potential modulator of immune-mediated tissue damage. BI-749327's ability to reduce inflammatory cell infiltration in fibrosis and dystrophy models may partly stem from disrupting these immune-specific functions [4] [7] [8].

Properties

Product Name

BI-749327

IUPAC Name

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone

Molecular Formula

C23H21F3N4O2

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29)

InChI Key

RGYMFGHHIDRCBN-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F

Solubility

not available

Canonical SMILES

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.